Lidanserin Exhibits a Unique Balanced Dual Antagonism Compared to Selective or Imbalanced Analogs
Lidanserin is distinguished by its potent and balanced antagonism at both the 5-HT₂A and α₁-adrenergic receptors, with Ki values of 1.5 nM and 3.2 nM, respectively . In contrast, ketanserin, a comparator often cited as a dual antagonist, shows a 5-HT₂A Ki of 1.13 nM but a significantly weaker affinity for α₁-adrenergic receptors [1]. Pimavanserin, another comparator, is a highly selective 5-HT₂A inverse agonist with negligible affinity for the α₁-adrenergic receptor (Ki not applicable in the same context) [1]. This data demonstrates that Lidanserin provides a unique, near-equal blockade of both receptor systems, which is not replicated by other agents in its class.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT₂A: 1.5 nM; α₁-adrenergic: 3.2 nM |
| Comparator Or Baseline | Ketanserin: 5-HT₂A: 1.13 nM; α₁-adrenergic: Significantly weaker than Lidanserin [1]; Pimavanserin: Selective 5-HT₂A; α₁-adrenergic: Negligible [1] |
| Quantified Difference | Lidanserin has an α₁-adrenergic affinity (Ki=3.2 nM) that is within ~2-fold of its 5-HT₂A affinity (Ki=1.5 nM). Ketanserin's α₁-adrenergic affinity is reported as substantially weaker, and pimavanserin's is absent. |
| Conditions | In vitro receptor binding assays using recombinant human receptors. |
Why This Matters
For research models where both serotonergic and adrenergic tone must be simultaneously and potently modulated (e.g., certain cardiovascular or neurovascular studies), Lidanserin is the appropriate tool compound; using a selective 5-HT₂A antagonist or an imbalanced dual antagonist would not reproduce the same pharmacological state.
- [1] PubMed Central. PMC9252399, Table 1. Affinity (Ki, nM) for various 5-HT2A antagonists. View Source
